Pharmacological Potency: Esmolol Acid is >1500-fold Less Potent than Esmolol
The beta-adrenoreceptor antagonist potency of Esmolol Acid (ASL-8123) was determined in vitro and in vivo. In isolated guinea pig right atria, Esmolol Acid demonstrated weak competitive beta-adrenoreceptor blocking activity with a pA2 of 3.73 ± 0.07 [1]. In anesthetized dogs, the blood level of Esmolol Acid required to produce a 50% inhibition of isoproterenol-induced tachycardia averaged 293 ± 65 µg/mL [1]. Based on these studies, Esmolol Acid was found to be approximately 1,600 to 1,900 times less potent than its parent compound, esmolol [1]. This is consistent with a review stating the acid metabolite has 1500-fold less activity than esmolol [2].
| Evidence Dimension | Beta-adrenergic receptor antagonist potency |
|---|---|
| Target Compound Data | pA2 = 3.73 ± 0.07; 1600-1900x less potent than esmolol |
| Comparator Or Baseline | Esmolol (parent compound) |
| Quantified Difference | 1,500-fold to 1,900-fold lower potency |
| Conditions | In vitro (guinea pig right atria) and in vivo (anesthetized dogs) |
Why This Matters
This confirms that Esmolol Acid is pharmacologically inert at clinically relevant concentrations, a critical factor for its safe use as a metabolite and for interpreting PK/PD studies where its presence should not confound efficacy readouts.
- [1] Shaffer JE, et al. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol. J Cardiovasc Pharmacol. 1988 Feb;11(2):187-92. PMID: 2452313. View Source
- [2] Wiest D. Esmolol. A review of its therapeutic efficacy and pharmacokinetic characteristics. Clin Pharmacokinet. 1995 Mar;28(3):190-202. doi: 10.2165/00003088-199528030-00002. View Source
